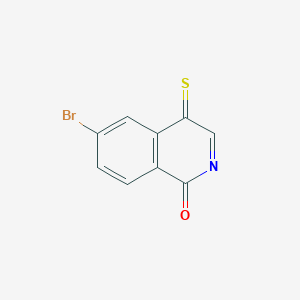
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid is a compound with a unique structure that includes an acetamido group, a hydroxybutan-2-ylthio group, and a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the acetylation of an amino acid derivative to introduce the acetamido group.
Introduction of the Hydroxybutan-2-ylthio Group: This step involves the thiolation of a hydroxybutan-2-yl derivative, followed by its attachment to the acetamido group.
Formation of the Propanoic Acid Backbone: This step involves the formation of the propanoic acid backbone through a series of reactions, including oxidation and reduction steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of flow microreactors to enhance efficiency and sustainability .
化学反应分析
Types of Reactions
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybutan-2-ylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ethers and esters.
科学研究应用
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can interact with enzymes and proteins, leading to inhibition or modification of their activity. The hydroxybutan-2-ylthio group can undergo oxidation or reduction, affecting the redox state of the target molecules .
相似化合物的比较
Similar Compounds
Alanine, N-acetyl-3-[(3-hydroxy-1-methylpropyl)thio]-, L- (8CI): Similar structure but different functional groups.
L-Cysteine, N-acetyl-S-(3-hydroxy-1-methylpropyl): Similar structure but different functional groups
Uniqueness
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C9H17NO4S |
|---|---|
分子量 |
235.30 g/mol |
IUPAC 名称 |
2-acetamido-3-[(2R)-4-hydroxybutan-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO4S/c1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t6-,8?/m1/s1 |
InChI 键 |
NSRLJESZWULTTQ-XPJFZRNWSA-N |
手性 SMILES |
C[C@H](CCO)SCC(C(=O)O)NC(=O)C |
规范 SMILES |
CC(CCO)SCC(C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thiazolo[4,5-d]pyrimidin-7(6h)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo-](/img/structure/B12329526.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329532.png)
![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12329535.png)
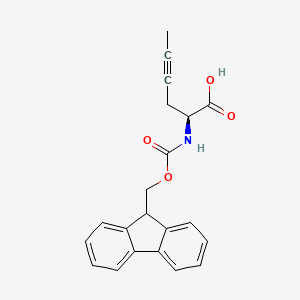
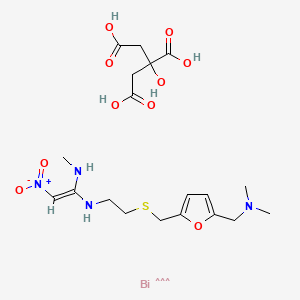
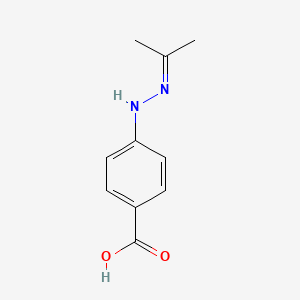
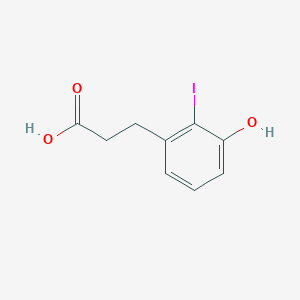

![2-[1-(Piperidin-3-ylmethyl)triazol-4-yl]ethanol](/img/structure/B12329569.png)

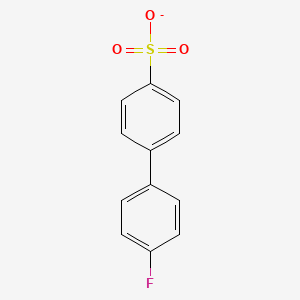
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B12329590.png)
